molecular formula C10H12N4O2S B2633011 N-(carbamothioylamino)-2-(phenylformamido)acetamide CAS No. 83530-35-2

N-(carbamothioylamino)-2-(phenylformamido)acetamide

Cat. No.: B2633011
CAS No.: 83530-35-2
M. Wt: 252.29
InChI Key: DCKOLUZNUPPPHQ-UHFFFAOYSA-N
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Description

N-(carbamothioylamino)-2-(phenylformamido)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both carbamothioyl and phenylformamido groups attached to an acetamide backbone

Scientific Research Applications

N-(carbamothioylamino)-2-(phenylformamido)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylamino)-2-(phenylformamido)acetamide typically involves the reaction of appropriate amines with acylating agents under controlled conditions. One common method involves the use of catalytic acetic acid and esters such as ethyl acetate or butyl acetate as the acyl source . The reaction is carried out at temperatures ranging from 80–120°C, resulting in high yields of the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as electrosynthesis. This technique is gaining popularity due to its sustainability and ability to produce amides in high yields . The process involves the use of electrochemical cells to drive the reaction, making it a greener alternative to traditional synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-(carbamothioylamino)-2-(phenylformamido)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acetamides, depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-(carbamothioylamino)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(carbamothioylamino)-2-(phenylformamido)acetamide is unique due to its combination of carbamothioyl and phenylformamido groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-carbamothioylhydrazinyl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-10(17)14-13-8(15)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,15)(H3,11,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKOLUZNUPPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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